molecular formula C14H15NO2S B1394900 Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate CAS No. 885278-63-7

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Cat. No.: B1394900
CAS No.: 885278-63-7
M. Wt: 261.34 g/mol
InChI Key: QXJHMEJCXWUZSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which is efficient and practical for large-scale production . This method involves the use of commercially available starting materials and specific reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in different fields.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJHMEJCXWUZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695874
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-63-7
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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